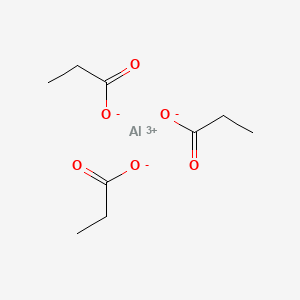
Sodium 2-ethylhexanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-ethylhexanolate, also known as sodium 2-ethylcaproate, is a sodium salt of 2-ethylhexanoic acid. It is a white to off-white hygroscopic crystalline powder that is highly soluble in water. The compound has a molecular formula of C8H15NaO2 and a molecular weight of 166.19 g/mol . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-ethylhexanolate is typically synthesized by reacting 2-ethylhexanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium at temperatures ranging from 40°C to 100°C . The resulting product is then dehydrated and dried to obtain the pure this compound in a fine powdered form .
Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the reaction of isooctanoic acid with sodium hydroxide, followed by tray drying or spray drying to obtain the final product . This method is cost-effective, energy-efficient, and yields a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-ethylhexanolate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid.
Reduction: It can be reduced to form 2-ethylhexanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: 2-ethylhexanoic acid.
Reduction: 2-ethylhexanol.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
Sodium 2-ethylhexanolate has a wide range of applications in scientific research, including:
Mechanism of Action
Sodium 2-ethylhexanolate exerts its effects primarily through its interaction with various molecular targets. One of its known targets is β-carbonic anhydrases from pathogenic fungi such as Cryptococcus neoformans and Candida albicans. These enzymes catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a crucial process in many biological systems. By inhibiting these enzymes, this compound can disrupt essential metabolic pathways in these pathogens.
Comparison with Similar Compounds
Sodium 2-ethylhexanoate: A closely related compound with similar chemical properties and applications.
2-Ethylhexanoic acid: The parent acid of sodium 2-ethylhexanolate, used in the synthesis of metal derivatives.
Sodium stearate: Another sodium salt used in various industrial applications.
Uniqueness: this compound is unique due to its high solubility in water and its ability to act as a strong reducing agent. It is also highly effective in the acylation of amines and the synthesis of pharmaceutical intermediates, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
38411-13-1 |
|---|---|
Molecular Formula |
C8H17NaO |
Molecular Weight |
152.21 g/mol |
IUPAC Name |
sodium;2-ethylhexan-1-olate |
InChI |
InChI=1S/C8H17O.Na/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
InChI Key |
BFDXQZBRSCAZOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


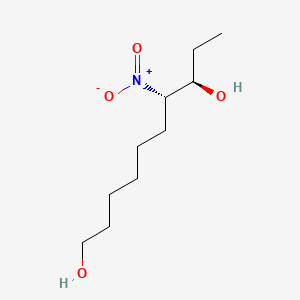
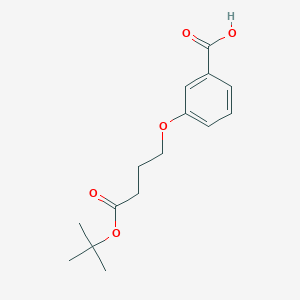


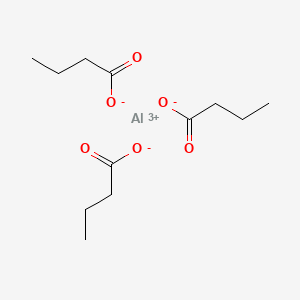
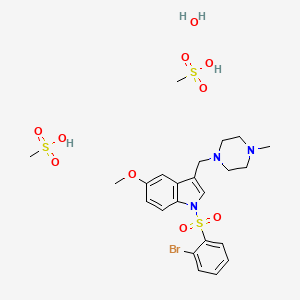
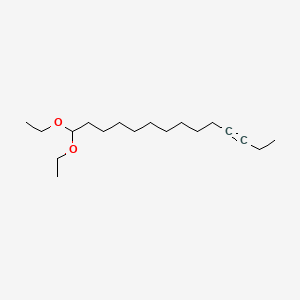
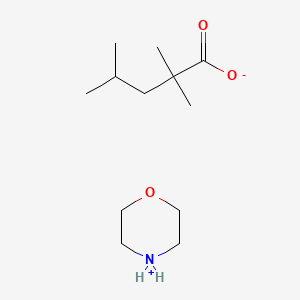
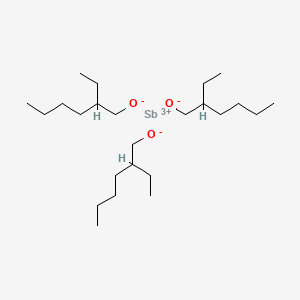
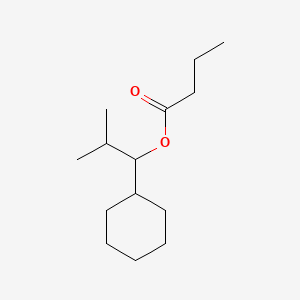
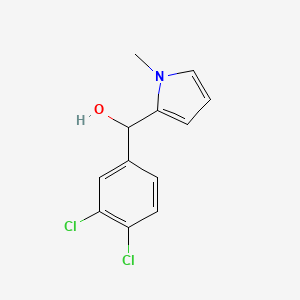
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
